3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
This compound is a phthalazine derivative with an ethoxyphenyl group and a carboxylic acid group. Phthalazines are bicyclic compounds containing a nitrogen atom, and they are often used in the synthesis of various pharmaceuticals . The ethoxyphenyl group is a common substituent in organic chemistry, known for its lipophilic properties, which can enhance the cell membrane penetration of the compound . The carboxylic acid group is a polar functional group that can participate in various chemical reactions, and it’s often involved in the binding interactions of drugs with their target proteins .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phthalazine core, with the ethoxyphenyl and carboxylic acid groups attached at specific positions. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to analyze the molecular structure .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. For instance, the carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The aromatic ring in the ethoxyphenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, solubility, melting point, boiling point, and stability could be influenced by the presence and position of the ethoxyphenyl and carboxylic acid groups .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus . These findings highlight the compound’s potential as an antiviral agent.
Antiviral Activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-4-oxophthalazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-12-9-7-11(8-10-12)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBKIXDHESVGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid |
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